2-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
2-Methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group at the 2-position and a sulfamoylphenyl group linked to a 4-methylpyrimidin-2-yl moiety. Its molecular formula is C₂₀H₁₉N₄O₄S, with a molecular weight of 411.46 g/mol.
Properties
IUPAC Name |
2-methoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13-11-12-20-19(21-13)23-28(25,26)15-9-7-14(8-10-15)22-18(24)16-5-3-4-6-17(16)27-2/h3-12H,1-2H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFHXZLPSHSGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of high-pressure reactors and specialized catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of benzamide derivatives with sulfamoyl and pyrimidine substituents. Below is a comparative analysis with structurally analogous compounds:
Biological Activity
2-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 398.44 g/mol. Its structure features a methoxy group, a sulfamoyl moiety attached to a pyrimidine ring, and a benzamide backbone, which are crucial for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antiviral , antitumor , and anti-inflammatory properties.
Antiviral Activity
Preliminary studies suggest that derivatives similar to this compound exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have been shown to exert broad-spectrum antiviral effects against various viruses such as HIV-1 and HCV by enhancing intracellular levels of APOBEC3G, which inhibits viral replication .
Antitumor Activity
Compounds with similar structural features have demonstrated significant antitumor activity. Research indicates that certain benzamide derivatives can inhibit key cancer cell pathways. For example, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of sulfamoyl-containing compounds has been documented in various studies. These compounds can modulate inflammatory pathways, which may contribute to their therapeutic efficacy in treating conditions characterized by excessive inflammation.
Case Studies
-
Antiviral Efficacy Against HBV
A study evaluated the anti-HBV activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (a related derivative). The findings indicated that this compound significantly reduced HBV replication in vitro and showed promise in vivo using a duck HBV model . -
Antitumor Mechanisms
Research on pyrazole derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for developing new cancer therapies .
Data Tables
| Activity Type | Compound | Target Pathway | Effectiveness |
|---|---|---|---|
| Antiviral | N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | HBV replication | Significant reduction |
| Antitumor | Pyrazole derivatives | BRAF(V600E), EGFR | High inhibition rate |
| Anti-inflammatory | Sulfamoyl compounds | Inflammatory cytokines | Modulation of response |
Q & A
(Basic) What are the key steps in synthesizing 2-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the sulfamoylphenyl intermediate via sulfonation of aniline derivatives using chlorosulfonic acid, followed by reaction with 4-methylpyrimidin-2-amine .
- Step 2: Coupling of the intermediate with 2-methoxybenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) to form the benzamide linkage .
- Purification: Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity, verified by HPLC .
(Basic) How is the molecular structure of this compound characterized?
Characterization employs spectroscopic and analytical methods:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, pyrimidine ring protons at δ ~8.3–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₀N₄O₃S: 396.12) .
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonamide S=O) confirm functional groups .
(Advanced) How can researchers resolve contradictions in bioassay data for this compound?
Contradictions in activity (e.g., variable IC₅₀ values) require:
- Orthogonal Assays: Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true inhibition from assay artifacts .
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cellular permeability) .
- Structural Validation: Use X-ray crystallography (via SHELX ) to confirm binding mode consistency across experimental conditions .
(Advanced) What computational methods are recommended for modeling its interactions with biological targets?
- Molecular Docking: Tools like AutoDock Vina or Glide predict binding poses to targets (e.g., kinases), guided by crystallographic data from related compounds .
- MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues for mutagenesis studies .
- QSAR Models: Use MOE or Schrödinger to correlate substituent modifications (e.g., methyl vs. ethyl groups on pyrimidine) with activity trends .
(Advanced) How can crystallization conditions be optimized for X-ray diffraction studies?
- Screening: Use vapor diffusion (hanging drop) with PEG-based precipitants and pH buffers (4.5–7.0) .
- Cryoprotection: Soak crystals in mother liquor with 20% glycerol before flash-freezing in liquid nitrogen .
- Refinement: SHELXL and OLEX2 for structure solution; validate geometry with PLATON .
(Advanced) How to design derivatives for structure-activity relationship (SAR) studies?
- Core Modifications:
- Replace methoxy with ethoxy or halogens to probe electronic effects .
- Substitute 4-methylpyrimidine with 4,6-dimethylpyrimidine to assess steric tolerance .
- Functional Group Additions: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance binding entropy .
- Synthetic Routes: Optimize coupling efficiency using microwave-assisted synthesis (e.g., 80°C, 30 min) .
(Basic) What is the molecular formula and weight of this compound?
- Formula: C₂₀H₂₀N₄O₃S.
- Molecular Weight: 396.46 g/mol (calculated via high-resolution MS) .
(Advanced) How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA): Monitor protein stabilization upon ligand binding at varying temperatures .
- Knockdown/Rescue Experiments: siRNA-mediated target silencing followed by activity restoration with cDNA overexpression .
(Basic) What spectroscopic techniques confirm the purity of synthesized batches?
- HPLC: Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .
- TLC: Silica gel 60 F₂₅₄, mobile phase ethyl acetate/hexane (1:1), Rf ~0.5 .
(Advanced) What strategies mitigate off-target effects in in vivo studies?
- Proteome-Wide Profiling: Use affinity pulldown with biotinylated probes and LC-MS/MS to identify non-target interactions .
- Dose-Response Analysis: Establish a therapeutic window where on-target effects dominate (e.g., EC₅₀ ≤ 1 μM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
